

5-Methylfurfural: Application Notes and Protocols for the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfurfural (5-MF) is a naturally occurring organic compound formed during the thermal processing of foods through the Maillard reaction and caramelization.[1][2][3] It is a significant contributor to the desirable flavor profiles of a wide range of products, imparting sweet, caramel-like, nutty, and bready notes.[4] This document provides detailed application notes and experimental protocols for the use and analysis of **5-methylfurfural** as a flavoring agent in the food industry. **5-Methylfurfural** is recognized as a flavoring agent by international bodies and has been assigned FEMA number 2702 and JECFA number 745.[5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methylfurfural** is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₆ H ₆ O ₂	[7]
Molar Mass	110.11 g/mol	[7]
Appearance	Colorless to light yellow liquid	[4]
Odor	Sweet, spicy, warm, slightly caramellic	[4][9]
Boiling Point	187 °C	[7]
Solubility	Slightly soluble in water; soluble in oils	[9]
Density	1.098-1.108 g/mL (20 °C)	[7][9]
Refractive Index	1.525-1.532	[9]

Quantitative Data

Occurrence of 5-Methylfurfural and 5-Hydroxymethylfurfural in Food Products

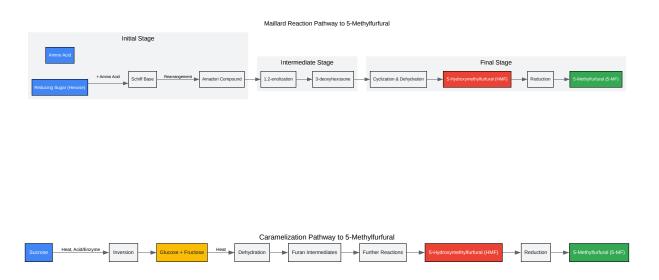
5-Methylfurfural and its related compound, 5-hydroxymethylfurfural (HMF), are found in a variety of heat-processed foods. The concentration can vary significantly depending on the food matrix, processing temperature, and storage conditions.

Food Product	5-Methylfurfural (mg/kg)	5- Hydroxymethylfurf ural (mg/kg)	Reference
Coffee (Roasted)	157 - 209	77.7 - 3060	[10][11]
Honey	-	20.55 - 928.96	[12]
Jams	-	51.10 - 245.97	[12]
Fruit Cakes	-	Not Detected - 171.50	[12]
Ketchup	-	32.70 - 72.19	[12]
Fruit Juice	-	11.42 - 39.24	[12]
Canned Fruit	-	15.74 - 44.32	[12]
Syrups	-	47.73 - 63.20	[12]
Balsamic Vinegar	-	~1970	[13]
Carbonated Beverages	-	0.17 - 8.26 (mg/L)	[13]
Tea Beverages	-	0.05 - 1.63 (mg/L)	[13]

Recommended Starting Levels for Flavor Application

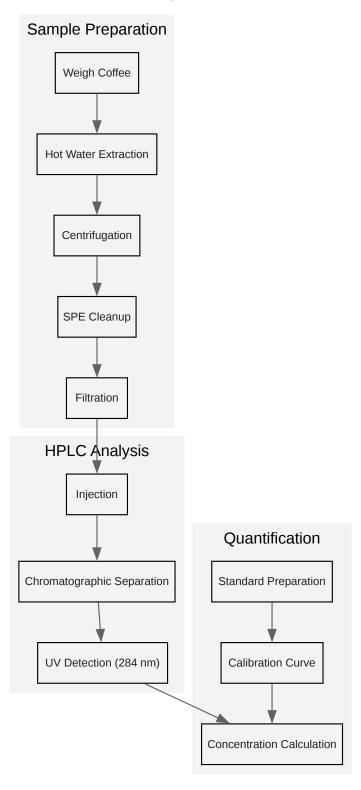
The following table provides suggested starting concentrations for the application of **5-Methylfurfural** in various food systems to achieve a desired flavor profile.

Food Category	Recommended Starting Level (ppm)	Flavor Contribution	Reference
Caramel	2000	Enhances caramel character	[14]
Coffee	2000	Adds to roasted notes	[14]
Chocolate & Cocoa	1500	Contributes to caramel notes in milk chocolate	[14]
Brown Sugar	1500	Enhances brown sugar profiles	[14]
Malt & Malted Milk	1500	Adds a soft-cooked, caramelic note	[14]
Bread	1000	Works well in various bread flavors	[14]
Bacon	2000	Vital for bacon flavor profiles	[14]
Toasted Onion	2000	Provides a sweet, caramelic nuance	[14]
Beef	1000	Applicable to boiled and roasted beef flavors	[14]
Black Tea	500	Tones down bright floral notes	[14]
Maple Syrup	300	Adds a subtle caramel character	[14]
Vanilla Bean	200	Plays a subtle role in authentic vanilla profiles	[14]

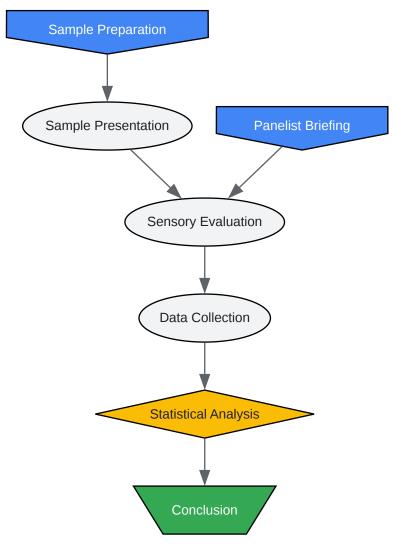

Honey	200	Effective in floral honey flavors	[14]
-------	-----	-----------------------------------	------

Formation Pathways

5-Methylfurfural is primarily formed through two non-enzymatic browning reactions during the heating of food: the Maillard reaction and caramelization.


Maillard Reaction

The Maillard reaction is a complex series of reactions between amino acids and reducing sugars. The pathway to **5-methylfurfural** typically involves the reaction of a hexose with an amino acid, leading to the formation of an Amadori compound, which then undergoes further degradation.



HPLC Analysis Workflow

Sensory Evaluation (Triangle Test) Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. sugar-energy.com [sugar-energy.com]

- 3. researchgate.net [researchgate.net]
- 4. 5-methyl furfural, 620-02-0 [thegoodscentscompany.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. 5-Methylfurfural Wikipedia [en.wikipedia.org]
- 8. WHO | JECFA [apps.who.int]
- 9. 5-Methylfurfural | C6H6O2 | CID 12097 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. rjptonline.org [rjptonline.org]
- 12. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. perfumerflavorist.com [perfumerflavorist.com]
- To cite this document: BenchChem. [5-Methylfurfural: Application Notes and Protocols for the Food Industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050972#use-of-5-methylfurfural-as-a-flavoring-agent-in-the-food-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com